(R)-Benzphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzphetamine is a chiral compound belonging to the class of substituted amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the treatment of obesity. The compound is known for its psychoactive properties and has a chemical structure that includes a benzyl group attached to the nitrogen atom of the amphetamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzphetamine typically involves the reductive amination of benzyl methyl ketone with methylamine. The reaction is catalyzed by a reducing agent such as sodium cyanoborohydride. The process involves the following steps:
Formation of the imine intermediate: Benzyl methyl ketone reacts with methylamine to form an imine.
Reduction of the imine: The imine is then reduced to ®-Benzphetamine using sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of ®-Benzphetamine may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Benzphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl methyl ketone and other oxidation products.
Reduction: Reduction reactions can convert ®-Benzphetamine to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl methyl ketone, benzoic acid.
Reduction: Benzylamine, methylamine.
Substitution: Benzyl halides, substituted amphetamines.
Scientific Research Applications
®-Benzphetamine has been studied extensively for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
®-Benzphetamine exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a substrate for the monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. The increased levels of neurotransmitters result in enhanced stimulation of the central nervous system, leading to its appetite suppressant and psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar backbone structure but lacks the benzyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phentermine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
®-Benzphetamine is unique due to its specific substitution pattern, which includes a benzyl group attached to the nitrogen atom. This structural feature contributes to its distinct pharmacological profile and differentiates it from other substituted amphetamines.
Properties
CAS No. |
26097-55-2 |
---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m1/s1 |
InChI Key |
YXKTVDFXDRQTKV-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.